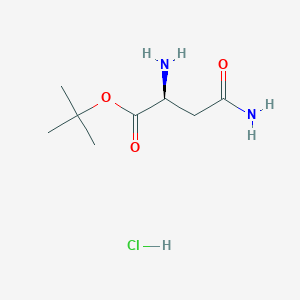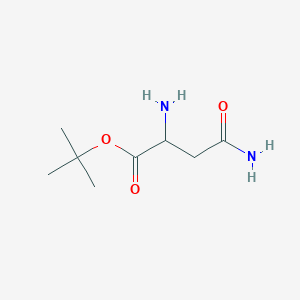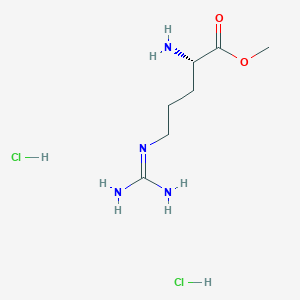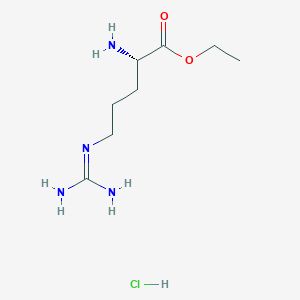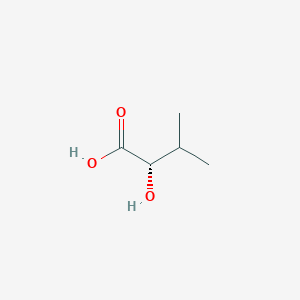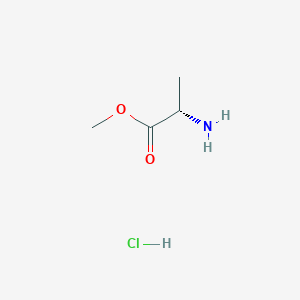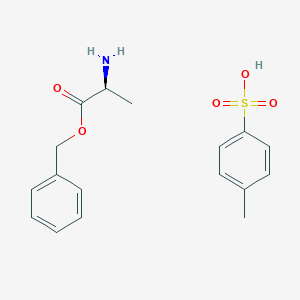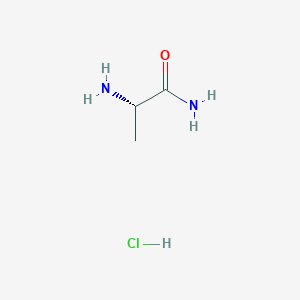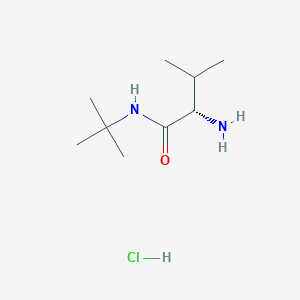
L-Valine t-butylamide hydrochloride
説明
L-Valine t-butylamide hydrochloride is a chemical compound with the molecular formula C9H20N2O·HCl and a molecular weight of 208.73 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 chlorine atom .Physical And Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 208.73 g/mol . The physicochemical properties of L-Valine, a component of this compound, have been studied extensively .科学的研究の応用
Gas Chromatography Applications :
- An improved synthesis method for N-docosanoyl-D-valine tert.-butylamide was developed for gas chromatographic analysis of D- and L-leucine mixtures, demonstrating its utility in enantiomeric separation in gas chromatography (Bonner & Blair, 1979).
- L-valine tert.-butylamide-modified silicone GE XE-60 has been used for the separation of amino acid enantiomers by glass capillary gas chromatography (Abe, Kuramoto, & Musha, 1983).
- Chirasil-Val, a gas chromatographic phase loaded with L-valine tert.-butylamide, showed maximum separation of enantiomeric pairs of N-trifluoroacetyl amino acid n-propyl esters (Koppenhoefer, Mühleck, & Lohmiller, 1995).
Liquid Chromatography Applications :
- N-acetyl-L-valine-tert.-butylamide used in silica gel liquid chromatography enabled optical resolution of D- and L-amino acid derivatives (Dobashi & Hara, 1983).
- Chiral recognition for N-trifluoroacetyl (N-TFA) tert-butylamides of amino acids was investigated using L-valine derivatives as stationary phases in gas chromatography (Chang, Charles, & Gil-av, 1980).
Nutritional Applications :
- Intravenous application of L-valine in patients with hepatic coma suggested a potential role in neurotransmitter and ammonia metabolism (Riederer, Jellinger, Kleinberger, & Weiser, 1980).
Molecular Recognition and Synthesis :
- L-Valine derivatives have been utilized in molecular recognition and synthesis studies, such as in the creation of novel chiral stationary phases for amino acid separation (Saeed, Sandra, & Verzele, 1979).
将来の方向性
Future research directions could involve the development of a tandem-cleavage linker strategy, where two sequential enzymatic cleavage events mediate payload release . This strategy could improve the stability, efficacy, and tolerability of antibody-drug conjugates . Another potential direction could involve the doping of amino acid L-Valine to improve the optical and dielectric functions of certain crystals .
作用機序
Target of Action
L-Valine t-butylamide hydrochloride is a derivative of the amino acid L-Valine As an essential amino acid, l-valine is known to play a crucial role in various biological processes, including muscle growth and tissue repair .
Mode of Action
L-valine, the parent compound, is known to stimulate muscle growth and tissue repair . It is also a precursor in the penicillin biosynthetic pathway .
Biochemical Pathways
L-Valine is a branched-chain essential amino acid (BCAA) and is a key component of human and animal nutrition . It is involved in several biochemical pathways, including protein synthesis and the penicillin biosynthetic pathway . L-Valine can also activate the PI3K/Akt1 signaling pathway and inhibit the activity of arginase, thereby increasing the expression of nitric oxide (NO) .
Pharmacokinetics
It’s known that the bioavailability of l-valine derivatives can be improved by esterification . For instance, the bioavailability of aciclovir, an antiviral medication, was significantly increased when it was esterified with L-Valine to form valaciclovir . This process likely involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
Result of Action
L-valine, the parent compound, is known to promote muscle growth and tissue repair . It can also enhance the phagocytosis of macrophages to drug-resistant pathogens .
生化学分析
Biochemical Properties
The biochemical properties of L-Valine t-butylamide hydrochloride are not well-documented in the literature. It is known that L-Valine, a component of this compound, plays a crucial role in various biochemical reactions. L-Valine is an essential branched-chain amino acid (BCAA) involved in protein synthesis and is crucial for muscle metabolism, tissue repair, and maintaining a proper nitrogen balance in the body
Cellular Effects
L-Valine, a component of this compound, has been shown to stimulate the secretion of glucagon-like peptide 1 (GLP-1), a hormone involved in glucose homeostasis . It is also known to improve the stability of certain pharmaceutical compounds
Molecular Mechanism
It is known that L-Valine, a component of this compound, can stimulate GLP-1 secretion through ATP-sensitive potassium channels and voltage-gated calcium channels
Temporal Effects in Laboratory Settings
It is known that L-Valine, a component of this compound, can improve the stability of certain pharmaceutical compounds
Dosage Effects in Animal Models
It is known that L-Valine, a component of this compound, is an essential nutrient for animals and is used in animal nutrition to promote muscle growth and enhance feed efficiency
Metabolic Pathways
L-Valine, a component of this compound, is known to be involved in the synthesis of branched-chain amino acids
特性
IUPAC Name |
(2S)-2-amino-N-tert-butyl-3-methylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-6(2)7(10)8(12)11-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t7-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVSNFCPWQDKIJ-FJXQXJEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90628439 | |
| Record name | N-tert-Butyl-L-valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70421-65-7 | |
| Record name | N-tert-Butyl-L-valinamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90628439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


